molecular formula C16H12O2 B12082142 2-(2-Hydroxybenzylidene)-1-indanone CAS No. 1801659-02-8

2-(2-Hydroxybenzylidene)-1-indanone

Cat. No.: B12082142
CAS No.: 1801659-02-8
M. Wt: 236.26 g/mol
InChI Key: MTRGPBISOZJVME-JLHYYAGUSA-N
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Description

2-(2-Hydroxybenzylidene)-1-indanone is an organic compound that belongs to the class of benzylideneindanones It is characterized by the presence of a hydroxy group attached to the benzylidene moiety, which is conjugated with the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxybenzylidene)-1-indanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-indanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically performed in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybenzylidene)-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-oxobenzylidene)-1-indanone.

    Reduction: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 2-(2-oxobenzylidene)-1-indanone

    Reduction: 2-(2-Hydroxybenzylidene)-1-indanol

    Substitution: Various substituted benzylideneindanone derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzylidene)-1-indanone involves its interaction with specific molecular targets. For example, in the context of amyloid fibril detection, the compound binds selectively to the fibrils, resulting in a fluorescence response. This interaction is facilitated by the conjugated system of the benzylideneindanone structure, which allows for efficient binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxybenzylidene)-1-indanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugated systems makes it particularly useful in applications requiring fluorescence or other photophysical properties.

Properties

CAS No.

1801659-02-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(2E)-2-[(2-hydroxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H12O2/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10,17H,9H2/b13-10+

InChI Key

MTRGPBISOZJVME-JLHYYAGUSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3O

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3O

Origin of Product

United States

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